Sildenafil-d3 - 1126745-90-1

Sildenafil-d3

Catalog Number: EVT-1167822
CAS Number: 1126745-90-1
Molecular Formula: C22H30N6O4S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sildenafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely recognized for its effectiveness in treating erectile dysfunction and has also been used for pulmonary arterial hypertension12. The drug operates through the nitric oxide (NO)-cGMP pathway, which is essential for inducing smooth muscle relaxation and subsequent penile erection1. Beyond its primary applications, sildenafil has been explored for potential benefits in other medical conditions, including bronchopulmonary dysplasia, multiple sclerosis, and even in promoting adipogenesis345.

Sildenafil

Compound Description: Sildenafil (1-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl-sulfonyl]-4-methylpiperazine citrate, CAS 139755-83-2) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. It is widely used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). [, , , , ]

Relevance: Sildenafil is the parent compound of Sildenafil-d3. Sildenafil-d3 is a deuterated derivative of sildenafil, meaning that three hydrogen atoms in the sildenafil molecule have been replaced with deuterium isotopes. This isotopic substitution can alter the pharmacokinetic properties of the drug, potentially leading to a longer half-life and improved efficacy. []

D8-Piperazine-Sildenafil (BDD-10402)

Compound Description: D8-Piperazine-sildenafil (BDD-10402) is a deuterated derivative of sildenafil. It exhibits inhibitory activity against phosphodiesterases (PDEs), with varying selectivity for different isoforms. In vitro studies have shown that BDD-10402 can relax rabbit corpus cavernosum strips, suggesting potential for the treatment of ED. []

Relevance: D8-Piperazine-sildenafil is structurally related to Sildenafil-d3 as another deuterated derivative of sildenafil. It shares the core structure of sildenafil but differs in the specific positions of deuterium substitution. The comparison of BDD-10402 with Sildenafil-d3 and other sildenafil derivatives can provide insights into the structure-activity relationship of these compounds. []

D3-Methyl-D8-Piperazine-Sildenafil (BDD-10403)

Compound Description: D3-Methyl-D8-piperazine-sildenafil (BDD-10403) is another deuterated sildenafil derivative with inhibitory activity against PDEs. Similar to BDD-10402, it has shown relaxant effects on rabbit corpus cavernosum strips in vitro, indicating potential for ED treatment. []

Relevance: As with the previous compounds, D3-Methyl-D8-piperazine-sildenafil shares the core sildenafil structure with Sildenafil-d3 but exhibits a different deuteration pattern. These variations in deuterium substitution allow for the exploration of how specific structural modifications affect the pharmacological properties of sildenafil derivatives. []

D5-Ethoxy-Sildenafil (BDD-10406)

Compound Description: D5-Ethoxy-sildenafil (BDD-10406) is a deuterated sildenafil derivative that exhibits a two-fold higher selectivity for PDE5 over PDE6 compared to sildenafil. It effectively inhibits cGMP formation and relaxes rabbit corpus cavernosum strips in vitro, suggesting potential advantages in ED treatment with potentially fewer side effects related to PDE6 inhibition. []

Relevance: Like Sildenafil-d3, D5-Ethoxy-sildenafil is a deuterated form of sildenafil. The different positioning of deuterium atoms in BDD-10406 compared to Sildenafil-d3 highlights how subtle structural modifications can impact PDE isoform selectivity and potentially improve the therapeutic window of these drugs. []

Tadalafil

Compound Description: Tadalafil is another PDE5 inhibitor used for treating ED and PAH. It is known for its longer half-life compared to sildenafil. []

Relevance: Although not structurally identical, tadalafil belongs to the same pharmacological class as Sildenafil-d3, both being PDE5 inhibitors. Studies comparing sildenafil and tadalafil help researchers understand the different pharmacological profiles and potential clinical advantages of each drug within this class. []

Riociguat

Compound Description: Riociguat is a soluble guanylate cyclase stimulator used to treat PAH. Unlike sildenafil, which acts by preventing cGMP degradation, riociguat directly stimulates the enzyme responsible for cGMP production. [, ]

Relevance: While not structurally related to Sildenafil-d3, riociguat shares a therapeutic target, cGMP, and is used to treat the same condition, PAH. Studies investigating the combination of riociguat and sildenafil aim to determine if their complementary mechanisms of action can provide additive or synergistic benefits in PAH treatment. [, ]

Panax Ginseng

Compound Description: Panax Ginseng is a herbal medicine that has been suggested to have some effects on the central cholinergic and dopaminergic systems. []

Relevance: While not structurally related to Sildenafil-d3, Panax Ginseng is mentioned alongside sildenafil in a case report discussing potential drug interactions and their influence on psychotic symptoms in a Parkinson's disease patient. This highlights the importance of considering potential interactions when multiple medications, including herbal remedies, are used concurrently with drugs like Sildenafil-d3. []

Applications in Various Fields

Erectile Dysfunction and Pulmonary Arterial Hypertension

The primary application of sildenafil is in the treatment of erectile dysfunction, where it enhances the neurogenic relaxation of human corpus cavernosum (HCC) tissue, thereby facilitating penile erection7. It is also used to treat pulmonary arterial hypertension by inducing vasodilation in the pulmonary vasculature, reducing pulmonary vascular resistance, and relieving symptoms2.

Cardiovascular Interactions

Sildenafil has been studied for its interactions with blood-pressure-lowering drugs. It potentiates the hypotensive effects of organic nitrates, which can lead to contraindications in patients using nitrates1. However, when coadministered with the calcium antagonist amlodipine, sildenafil produced additive reductions in blood pressure without causing significant adverse effects1.

Neurological Disorders

In a mouse model of multiple sclerosis, sildenafil was found to reduce clinical symptoms and neuropathology. It decreased immune cell infiltration and microglial activation while promoting remyelination and increasing regulatory T cells, suggesting neuroprotective and anti-inflammatory effects4.

Respiratory Conditions

Sildenafil has shown promise in alleviating bronchopulmonary dysplasia in neonatal rats by activating the hypoxia-inducible factor signaling pathway, which may improve pulmonary function and vascularization in the lungs5.

Ocular Blood Flow

The vasodilatory effects of sildenafil extend to the ocular vasculature, where it has been observed to increase blood flow velocity in the retrobulbar and choroidal circulation, potentially impacting conditions related to ocular blood flow6.

Adipogenesis

Interestingly, sildenafil has been found to promote adipogenesis in preadipocytes through a PKG pathway, indicating a role in fat cell development and glucose uptake, which could have implications for metabolic research3.

Steroidogenesis

In vivo studies have shown that sildenafil stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway, increasing testosterone production and potentially affecting reproductive health8.

Chemotherapeutic Drug Resistance

Sildenafil has been reported to reverse ABCB1- and ABCG2-mediated chemotherapeutic drug resistance, suggesting a role in enhancing the efficacy of cancer treatments by inhibiting these drug transporters9.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sildenafil-d3 involves several key steps that are designed to ensure the incorporation of deuterium atoms. The process typically begins with the deuteration of Desethyl Sildenafil, where hydrogen atoms are systematically replaced with deuterium.

  1. Deuteration Process: The reaction usually employs deuterated reagents and solvents under controlled conditions to achieve the desired isotopic purity.
  2. Reaction Conditions: High-purity deuterated reagents are essential, and the reaction conditions must be optimized to maximize yield while minimizing impurities. This often includes maintaining specific temperature and pressure conditions conducive to the reaction.

Industrial production methods mirror these laboratory techniques but operate on a larger scale, utilizing advanced purification techniques to isolate the final product with high isotopic purity.

Molecular Structure Analysis

Structure and Data

Sildenafil-d3 retains the core structure of Sildenafil but features deuterium in place of some hydrogen atoms. The molecular formula for Sildenafil-d3 can be represented as C22H24N6O4SC_{22}H_{24}N_6O_4S with specific positions where hydrogen has been replaced by deuterium.

  • Molecular Weight: The molecular weight of Sildenafil-d3 is slightly higher than that of its non-deuterated counterpart due to the presence of deuterium.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the incorporation of deuterium, providing insights into the compound's structural integrity and purity levels .
Chemical Reactions Analysis

Reactions and Technical Details

Sildenafil-d3 can undergo various chemical reactions typical for organic compounds:

  1. Oxidation: This reaction can occur using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to products like sulfoxides or sulfones.
  2. Reduction: Common reducing agents like lithium aluminum hydride can convert Sildenafil-d3 into corresponding alcohols or amines.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the molecule, particularly at the piperazine ring.

The outcomes of these reactions depend heavily on specific conditions and reagents used, highlighting the versatility of Sildenafil-d3 in synthetic organic chemistry.

Mechanism of Action

Sildenafil acts primarily by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil-d3 leads to increased levels of cGMP within smooth muscle cells in blood vessels, promoting relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

The process involves:

  1. Binding: Sildenafil-d3 binds to PDE5 with high specificity.
  2. Inhibition: This action prevents cGMP degradation, allowing for prolonged vasodilation and increased blood flow.
  3. Physiological Effects: Enhanced cGMP levels result in improved erectile function and reduced pulmonary arterial pressure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sildenafil-d3 exhibits properties similar to those of its parent compound but with distinct differences due to isotopic labeling:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data for Sildenafil-d3 may vary based on purity but generally aligns closely with that of Sildenafil.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and characterize physical properties .

Applications

Scientific Uses

Sildenafil-d3 has several significant applications in scientific research:

  1. Pharmacokinetic Studies: It serves as an internal standard in mass spectrometry to trace metabolic pathways.
  2. Drug Development: Researchers utilize this compound in developing new drugs that aim for improved efficacy while reducing side effects associated with traditional Sildenafil formulations.
  3. Biological Studies: It aids in understanding the pharmacodynamics of PDE5 inhibitors within various biological systems.
Introduction to Sildenafil-d3

Chemical Identity and Isotopic Labeling

Sildenafil-d3 (chemical name: 5-[2-ethoxy-5-[[4-(trideuteriomethyl)piperazin-1-yl]sulfonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one) is a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. Its molecular formula is C22H27D3N6O4S, with a molecular weight of 477.60 g/mol, compared to 474.58 g/mol for non-deuterated sildenafil [3] [5] [9]. The compound features three deuterium atoms (triteration) at the methyl group of the 4-methylpiperazine moiety, as confirmed by its SMILES notation: CCOC1=C(C=C(S(N2CCN(CC2)C([2H])([2H])[2H])(=O)=O)C=C1)C(NC3=C4N(N=C3CCC)C)=NC4=O [5] [9]. This isotopic substitution maintains the core structure responsible for PDE5 inhibition while altering pharmacokinetic properties.

Table 1: Comparative Chemical Characteristics of Sildenafil and Sildenafil-d3

PropertySildenafilSildenafil-d3
CAS Number139755-83-21126745-90-1
Molecular FormulaC22H30N6O4SC22H27D3N6O4S
Exact Mass474.2049 g/mol477.2240 g/mol
Isotopic Substitution SiteN/APiperazine methyl group
Purity Specifications>98%>95% (HPLC); 99% atom D [9]

Sildenafil-d3 is typically supplied as an off-white to white solid, stable when stored under inert conditions at -20°C [5] [9]. Its synthesis follows established routes for sildenafil production, with deuterium introduced via reductive deuteration of precursor molecules or through deuterated methylating agents in the final steps to ensure isotopic integrity at the specified position [9].

Historical Context of Deuterated Drug Development

The development of deuterated pharmaceuticals represents a strategic evolution in medicinal chemistry aimed at optimizing pharmacokinetic profiles of existing therapeutics. Deuterium, a stable, non-radioactive hydrogen isotope with twice the atomic mass, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This property was first exploited systematically in the 1960s–1970s for metabolic studies, notably in the deuterated version of the antipsychotic drug tetrabenazine (deutetrabenazine), which received United States Food and Drug Administration approval in 2017 [4].

Sildenafil-d3 emerged against this backdrop following the serendipitous discovery and commercialization of its parent compound, sildenafil (originally designated UK-92480). Initially synthesized by Pfizer scientists in 1989 as a candidate for angina pectoris, sildenafil's development pivoted when clinical trial participants reported improved erections as a side effect [4] [6]. This observation redirected research toward erectile dysfunction, culminating in the 1998 approval of sildenafil citrate (Viagra) by regulatory agencies in the United States and European Union [4] [8]. The subsequent development of sildenafil-d3 leveraged deuterium labeling technology to address specific metabolic limitations of the parent drug while preserving its potent PDE5 inhibitory activity (IC50 = 5.22 nM) [3] [7].

Rationale for Deuterium Incorporation in Sildenafil

The primary rationale for deuterium incorporation into sildenafil centers on modulating its metabolic pathway through the kinetic isotope effect (KIE). This phenomenon strengthens the carbon-deuterium bond, requiring greater activation energy for cleavage compared to carbon-hydrogen bonds. Consequently, reactions involving C-D bond breakage proceed slower than their C-H counterparts, potentially altering metabolite formation [3] [7].

In standard sildenafil, the major metabolic route involves hepatic cytochrome P450 enzymes (predominantly CYP3A4 and minorly CYP2C9), which catalyze N-demethylation at the piperazine methyl group to form the active metabolite desmethylsildenafil. This metabolite exhibits approximately 50% of the parent compound's potency against PDE5 [2] [10]. Deuterium substitution at this exact site (forming sildenafil-d3) aims to retard this demethylation process. Theoretical models predict a KIE of 2–10 for such transformations, depending on the rate-limiting step in the oxidative reaction [3] [7].

Table 2: Metabolic and Functional Implications of Deuterium Incorporation

AspectSildenafilSildenafil-d3 (Theoretical)
Primary Metabolic SitePiperazine methyl groupSame (deuterated position)
Major MetaboliteN-desmethylsildenafilReduced quantity expected
Metabolite PDE5 IC50~50% of parent compoundN/A (reduced formation)
Target EnzymesCYP3A4, CYP2C9Same
Expected Metabolic OutcomeRapid N-demethylationSlowed N-demethylation

This metabolic decoupling offers two potential advantages:

  • Extended Plasma Half-life: By reducing the rate of primary metabolite formation, sildenafil-d3 may sustain higher plasma concentrations of the parent compound over time, potentially prolonging therapeutic effects without increasing the administered dose [3] [7].
  • Metabolite Profile Alteration: Since N-desmethylsildenafil contributes significantly to overall pharmacologic activity and potential side effects (e.g., visual disturbances linked to PDE6 inhibition), reducing its generation could refine the compound's selectivity and safety ratio [2] [10].

Notably, deuterium substitution at the specified position does not alter sildenafil's affinity for PDE5, as the methyl group is not part of the drug's pharmacophore. The binding domain involves interactions between the pyrazolopyrimidinone core and PDE5's catalytic site, distant from the N-methylpiperazine tail [4] [10]. Consequently, sildenafil-d3 retains identical target engagement properties to its progenitor while offering optimized pharmacokinetic behavior for research applications in mechanistic studies and analytical quantification [3] [5].

Properties

CAS Number

1126745-90-1

Product Name

Sildenafil-d3

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C22H30N6O4S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3

InChI Key

BNRNXUUZRGQAQC-HPRDVNIFSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Synonyms

1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine-d3; 5-[2-Ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.